5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, ethylphenyl, methoxy, and morpholinyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-methoxyphenylacetic acid
- Benzoic acid, 2-(4-methylbenzoyl)- These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C27H32N2O5 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O5/c1-4-19-5-7-20(8-6-19)24-23(25(30)22-10-9-21(33-3)17-18(22)2)26(31)27(32)29(24)12-11-28-13-15-34-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+ |
InChI Key |
FJBYVNDGVSSGER-WJTDDFOZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.